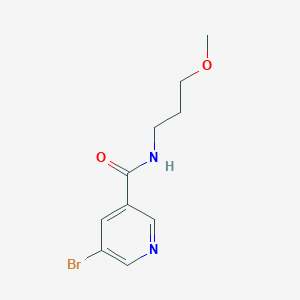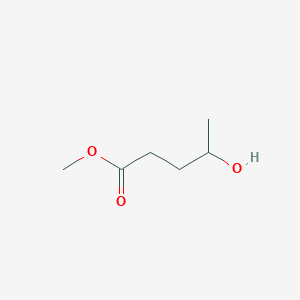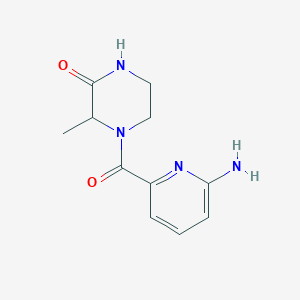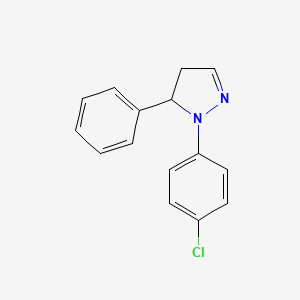
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline typically involves the reaction of 4-isopropylaniline with 2-bromoethyl pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted pyrazole or aniline derivatives.
科学的研究の応用
Chemistry: n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, in cancer therapy, it may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis .
類似化合物との比較
- n-(2-(1h-Pyrazol-1-yl)phenyl)-picolinamide
- n-(2-(1h-Pyrazol-1-yl)ethyl)-4-methylbenzeneamine
- n-(2-(1h-Pyrazol-1-yl)ethyl)-4-tert-butylaniline
Comparison: Compared to similar compounds, n-(2-(1h-Pyrazol-1-yl)ethyl)-4-isopropylaniline exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets. Additionally, the isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
4-propan-2-yl-N-(2-pyrazol-1-ylethyl)aniline |
InChI |
InChI=1S/C14H19N3/c1-12(2)13-4-6-14(7-5-13)15-9-11-17-10-3-8-16-17/h3-8,10,12,15H,9,11H2,1-2H3 |
InChIキー |
IZKULNPFEDPHMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NCCN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)

![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)





![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)

![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)

